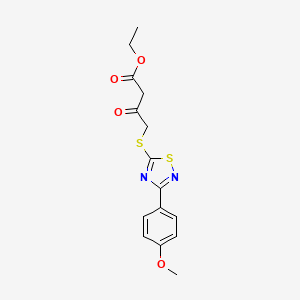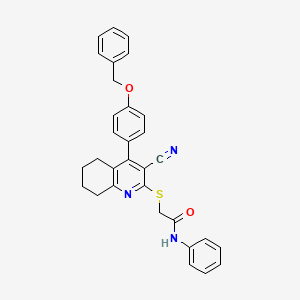
N-(4,5-Dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-Dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide, commonly known as DMXAA, is a small molecule that has been studied for its potential use in cancer therapy. DMXAA was first isolated from the Australian plant Duboisia myoporoides, and has since been synthesized in the laboratory.
Mechanism of Action
DMXAA works by stimulating the production of cytokines, which are proteins that help to regulate the immune system. Specifically, DMXAA activates the production of interferon-alpha and tumor necrosis factor-alpha, which are both involved in the immune response to cancer. DMXAA also disrupts the blood supply to tumors by causing the blood vessels within the tumor to collapse, which leads to tumor cell death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, as well as to activate immune cells such as macrophages and natural killer cells. DMXAA also disrupts the blood supply to tumors, leading to tumor cell death. In addition, DMXAA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using DMXAA in lab experiments is that it has been shown to have anti-tumor activity in a variety of cancer cell lines, making it a potentially useful tool for studying cancer. Another advantage is that DMXAA has been shown to activate the immune system, which may be useful in studying the immune response to cancer. However, there are also limitations to using DMXAA in lab experiments. For example, DMXAA has been shown to have limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on DMXAA. One area of interest is in the development of new synthetic methods for DMXAA that may be more efficient or cost-effective. Another area of interest is in the development of new formulations of DMXAA that may be more soluble or have better pharmacokinetic properties. Additionally, there is interest in studying the combination of DMXAA with other cancer therapies, such as chemotherapy or radiation therapy, to determine if there is a synergistic effect. Finally, there is interest in studying the potential use of DMXAA in the treatment of other diseases, such as autoimmune diseases or infectious diseases.
Synthesis Methods
DMXAA can be synthesized in the laboratory through a multistep process. The first step involves the reaction of 2-amino-4,5-dimethylthiazole with ethyl oxalyl chloride to form N-(4,5-dimethyl-1,3-thiazol-2-yl)oxalyl chloride. This intermediate is then reacted with ammonia to form N-(4,5-dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide, or DMXAA.
Scientific Research Applications
DMXAA has been studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. DMXAA works by activating the immune system to attack cancer cells, and by disrupting the blood supply to tumors.
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6-7(2)15-10(11-6)12-9(13)8-3-4-14-5-8/h8H,3-5H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAGPINWMYEPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-Dimethyl-1,3-thiazol-2-yl)oxolane-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-5-yl(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2763997.png)
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2763998.png)


![4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2764004.png)

![N-(2-chloro-4-methylphenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2764007.png)
![methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2764008.png)
![2-(4-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2764010.png)

![Tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2764013.png)

![3-[3-({2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2764017.png)
